Hordenine hydrochloride is a phenethylamine alkaloid derived from plants such as barley (Hordeum vulgare L.) and is known for its diverse pharmacological properties. It has been the subject of various studies due to its potential therapeutic applications in different fields, including dermatology, oncology, microbiology, endocrinology, and plant pathology.
Hordenine has been shown to inhibit melanogenesis in human melanocytes by suppressing cAMP production, which in turn affects the expression of melanogenesis-related proteins such as microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-21.
As a potential inhibitor of Pyruvate Dehydrogenase Kinase 3 (PDK3), hordenine exhibits a high binding affinity to PDK3, which is implicated in lung cancer therapy. It inhibits PDK3 activity and demonstrates cytotoxic effects on human lung cancer cells without affecting non-cancerous cell lines, suggesting its selectivity and potential therapeutic benefit2.
Hordenine has been found to inhibit quorum sensing (QS) and virulence in Serratia marcescens, a pathogenic bacterium. It significantly reduces the production of acyl-homoserine lactones, biofilm formation, and virulence factors, enhancing the susceptibility of biofilms to antibiotics and attenuating the pathogenicity in tomato plants3.
In diabetic mice, hordenine combined with insulin has shown to reduce blood glucose levels and improve renal complications associated with diabetes. It exhibits anti-inflammatory and anti-fibrotic effects, suggesting a synergistic role with insulin in preventing diabetic nephropathy4.
Hordenine compounds have been studied for their effects on the central nervous system, particularly their action on spinal reflexes. The research indicates that hordenine may act as an inhibitor of noradrenaline uptake, which could influence the sympathetic nervous system58.
In the context of acute lung injury (ALI), hordenine demonstrates anti-inflammatory effects by inhibiting the activation of protein kinase B, nuclear factor-kappaB, and mitogen-activated protein kinase signaling pathways. This suggests its potential in preventing inflammatory diseases6.
Hordenine can interfere with immunoassays and thin-layer chromatography methods used for drug screening in urine, potentially leading to false-positive results. This highlights the importance of using specific analytical methods, such as GC/MS and HPLC, to accurately identify hordenine7.
Hordenine has shown significant antihyperprolactinemia activity in rats by inhibiting the activation of the MAPK signaling pathway. This effect reduces prolactin accumulation and may offer an alternative treatment for prolactinomas, particularly in patients who do not respond to conventional drugs like bromocriptine9.
In agriculture, hordenine can elicit a plant defense response through the jasmonate-dependent pathway, effectively suppressing diseases such as grape downy mildew and strawberry anthracnose. This suggests its potential use as a bioactive natural compound in organic agriculture10.
Hordenine's ability to inhibit melanogenesis positions it as a potential treatment for hyperpigmentation disorders1.
The cytotoxic effects of hordenine on lung cancer cells and its non-toxicity to non-cancerous cells make it a promising candidate for lung cancer therapy2.
Its role in inhibiting quorum sensing and virulence factors in bacteria, as well as enhancing plant defense responses, indicates its potential as a pesticide or pesticide accelerant in crop infections310.
The antiprolactinoma effect of hordenine by inhibiting MAPK signaling pathway activation offers a new avenue for treating prolactinomas9.
The synergistic anti-diabetic effects of hordenine with insulin suggest its potential in managing diabetes and its complications4.
The interference of hordenine in drug screening methods necessitates the development of specific analytical techniques to avoid false positives7.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6